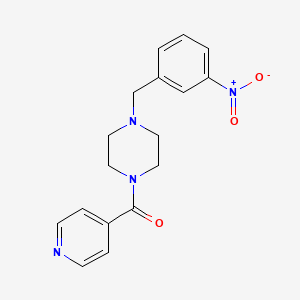

1-isonicotinoyl-4-(3-nitrobenzyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine through such processes has been reported with a total yield of 48.2% (Quan, 2006). These methods likely apply to the synthesis of 1-isonicotinoyl-4-(3-nitrobenzyl)piperazine, with specific modifications to accommodate its unique structural features.

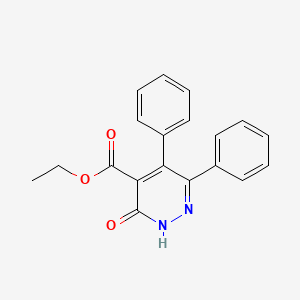

Molecular Structure Analysis

Piperazine derivatives exhibit diverse molecular conformations, with the piperazine ring often adopting a chair conformation. For instance, a study on 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine highlighted a slightly distorted chair conformation for the piperazine ring, with specific torsion angles indicating the spatial arrangement of nitrobenzyl groups relative to the piperazine nucleus (Kavitha et al., 2013). These structural insights are critical for understanding the molecular geometry of 1-isonicotinoyl-4-(3-nitrobenzyl)piperazine.

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including nucleophilic substitution, which can lead to the formation of novel compounds with potential biological activities. For example, a novel 1-benzhydryl piperazine derivative was synthesized via nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride (Vinaya et al., 2008). Such reactions are pertinent to modifying the chemical properties of 1-isonicotinoyl-4-(3-nitrobenzyl)piperazine for specific applications.

Physical Properties Analysis

The physical properties of piperazine derivatives, including solubility, melting point, and crystallinity, are influenced by their molecular structure. For instance, the solubility of these compounds in various solvents can be attributed to the presence of functional groups and the overall molecular conformation. Studies on compounds like 1-(2,3-dichlorophenyl)piperazine provide a basis for predicting the solubility and other physical properties of 1-isonicotinoyl-4-(3-nitrobenzyl)piperazine (Li Ning-wei, 2005).

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

- Convenient Synthesis of Bifunctional Tetraaza Macrocycles : McMurry et al. (1992) described a synthesis method involving the formation of 4-nitrobenzyl-substituted macrocyclic tetraamines, leading to poly(amino carboxylate) chelating agents. This process included cyclization and deprotection steps, resulting in substituted macrocyclic amines and piperazine derivatives (McMurry, Brechbiel, Kumar, & Gansow, 1992).

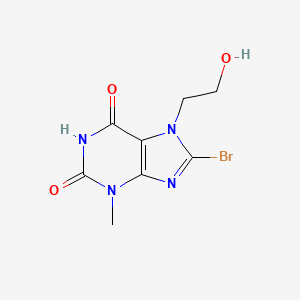

Polyamide Synthesis

- Syntheses of Polyamides Containing Theophylline and Thymine : Hattori and Kinoshita (1979) synthesized polyamides containing theophylline and thymine using piperazine in their synthesis process. These polyamides were soluble in DMSO, formic acid, and some in water (Hattori & Kinoshita, 1979).

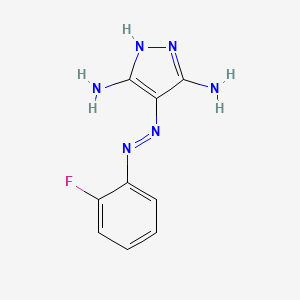

Antimicrobial Evaluation

- In Vitro Antimicrobial Evaluation of Hydrazones : Yung, Mahony, and Whitehouse (1971) prepared hydrazones of piperazine derivatives and tested them for antibacterial and antifungal activity. Some compounds showed activity against bacteria like Staphylococcus aureus and Bacillus subtilis (Yung, Mahony, & Whitehouse, 1971).

Bioorthogonal Labeling

- Bioorthogonal Labeling Studies : Mamat, Pretze, Gott, and Köckerling (2016) synthesized functionalized piperazine derivatives for bioorthogonal labeling. These compounds showed potential for future labeling purposes, including applications in biomolecule conjugation (Mamat, Pretze, Gott, & Köckerling, 2016).

Antimicrobial and Antifungal Agents

- Antimicrobial and Antifungal Agents : Jadhav, Raundal, Patil, and Bobade (2017) synthesized novel compounds derived from piperazine carboxamides and evaluated their antimicrobial activities. These compounds showed activities against various bacterial and fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).

Antibacterial Properties

- Mn(II) and Zn(II) Complexes with Piperazine Ligands : Keypour, Mahmoudabadi, Shooshtari, Hosseinzadeh, Mohsenzadeh, and Gable (2017) synthesized Mn(II) and Zn(II) macrocyclic Schiff-base complexes with piperazine moieties. These complexes exhibited cytotoxic and antibacterial properties and showed potential in the treatment of glioblastoma (Keypour, Mahmoudabadi, Shooshtari, Hosseinzadeh, Mohsenzadeh, & Gable, 2017).

Propiedades

IUPAC Name |

[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c22-17(15-4-6-18-7-5-15)20-10-8-19(9-11-20)13-14-2-1-3-16(12-14)21(23)24/h1-7,12H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGCNRJJIYURFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(3-Nitrobenzyl)piperazin-1-yl](pyridin-4-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5558920.png)

![4-[(4-methoxyphenoxy)methyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5558949.png)

![8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558958.png)

![1-(2-ethoxyethyl)-5-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5558960.png)

![(3S*,4R*)-1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5558974.png)

![2-[6-(2,4-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5558979.png)

![2-methyl-4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5558993.png)

![2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5559005.png)